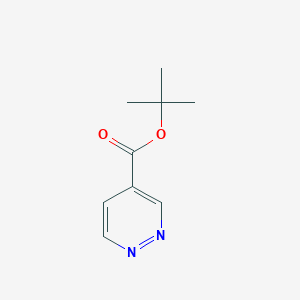

tert-Butyl pyridazine-4-carboxylate

Descripción

tert-Butyl pyridazine-4-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyridazine core substituted with a tert-butyl carboxylate group at the 4-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties to derivatives. The tert-butyl ester group enhances solubility in organic solvents and improves stability during synthetic processes, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

Propiedades

Fórmula molecular |

C9H12N2O2 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

tert-butyl pyridazine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)7-4-5-10-11-6-7/h4-6H,1-3H3 |

Clave InChI |

FJJPUHGMSQKCSC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1=CN=NC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 4-piridina-carboxilato de tert-butilo generalmente implica la reacción del ácido 4-piridina-carboxílico con alcohol tert-butílico en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC). La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar la esterificación completa .

Métodos de Producción Industrial: Los métodos de producción industrial para el 4-piridina-carboxilato de tert-butilo son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-piridina-carboxilato de tert-butilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácido 4-piridina-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su derivado alcohólico correspondiente.

Sustitución: El grupo tert-butilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Principales Productos Formados:

Oxidación: Ácido 4-piridina-carboxílico.

Reducción: 4-Piridina-metanol.

Sustitución: Varios derivados de piridazina sustituidos según el sustituyente introducido.

Aplicaciones Científicas De Investigación

Química: El 4-piridina-carboxilato de tert-butilo se utiliza como intermedio en la síntesis de derivados de piridazina más complejos, que son valiosos en la química medicinal por sus posibles propiedades terapéuticas .

Biología: En la investigación biológica, los derivados de piridazina se estudian por sus actividades antimicrobianas, anticancerígenas y antiinflamatorias. El 4-piridina-carboxilato de tert-butilo sirve como precursor de estos compuestos bioactivos .

Medicina: El compuesto se explora por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas y receptores específicos involucrados en diversas enfermedades .

Industria: En el sector industrial, el 4-piridina-carboxilato de tert-butilo se utiliza en la producción de agroquímicos y materiales con propiedades especializadas .

Mecanismo De Acción

El mecanismo de acción del 4-piridina-carboxilato de tert-butilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Por ejemplo, se sabe que los derivados de piridazina inhiben enzimas como las tirosina quinasas, que juegan un papel crucial en las vías de señalización celular .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl pyridazine-4-carboxylate with analogous tert-butyl esters of nitrogen heterocycles, primarily piperazine and piperidine derivatives, based on physicochemical properties, synthetic accessibility, and functional applications.

Structural and Physicochemical Properties

Notes:

- Pyridazine vs. Piperazine/Piperidine: The pyridazine core is aromatic and planar, enabling π-π stacking interactions, whereas piperazine/piperidine derivatives are non-aromatic and conformationally flexible. This difference impacts solubility and binding affinity in biological systems.

- Polarity : The pyridazine derivative likely exhibits higher polarity (estimated TPSA ~55.3) compared to piperazine analogs (TPSA ~38.3), influencing solubility and membrane permeability .

Key Research Findings

Stability : tert-Butyl esters in piperazine derivatives demonstrate excellent stability under acidic and thermal conditions, a trait likely shared by pyridazine analogs .

Biological Activity : Piperazine-based compounds exhibit moderate CYP enzyme inhibition (e.g., CYP3A4), whereas pyridazine derivatives’ activity remains underexplored .

Scalability : Piperazine derivatives are prioritized in industrial synthesis due to established protocols, while pyridazine analogs face challenges in regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.